molecular formula C18H16ClIN2O2 B5398409 N-[(E)-1-(4-chlorophenyl)-3-(ethylamino)-3-oxoprop-1-en-2-yl]-2-iodobenzamide

N-[(E)-1-(4-chlorophenyl)-3-(ethylamino)-3-oxoprop-1-en-2-yl]-2-iodobenzamide

Cat. No.: B5398409
M. Wt: 454.7 g/mol
InChI Key: XHLAUXJXYNTTTB-LFIBNONCSA-N
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Description

N-[(E)-1-(4-chlorophenyl)-3-(ethylamino)-3-oxoprop-1-en-2-yl]-2-iodobenzamide is a complex organic compound characterized by the presence of a chlorophenyl group, an ethylamino group, and an iodinated benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(4-chlorophenyl)-3-(ethylamino)-3-oxoprop-1-en-2-yl]-2-iodobenzamide typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 4-chlorobenzaldehyde with ethylamine to form an intermediate Schiff base. This intermediate is then reacted with 2-iodobenzoyl chloride under basic conditions to yield the final product. The reaction conditions often require the use of solvents such as ethanol or dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(4-chlorophenyl)-3-(ethylamino)-3-oxoprop-1-en-2-yl]-2-iodobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

N-[(E)-1-(4-chlorophenyl)-3-(ethylamino)-3-oxoprop-1-en-2-yl]-2-iodobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-1-(4-chlorophenyl)-3-(ethylamino)-3-oxoprop-1-en-2-yl]-2-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-1-(4-chlorophenyl)-3-(ethylamino)-3-oxoprop-1-en-2-yl]-2-iodobenzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its iodinated benzamide moiety allows for unique substitution reactions, and its ethylamino group contributes to its potential biological activities .

Properties

IUPAC Name

N-[(E)-1-(4-chlorophenyl)-3-(ethylamino)-3-oxoprop-1-en-2-yl]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClIN2O2/c1-2-21-18(24)16(11-12-7-9-13(19)10-8-12)22-17(23)14-5-3-4-6-15(14)20/h3-11H,2H2,1H3,(H,21,24)(H,22,23)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLAUXJXYNTTTB-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=CC1=CC=C(C=C1)Cl)NC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)/C(=C\C1=CC=C(C=C1)Cl)/NC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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